Mass Spectrometric Differentiation: +4 Da Mass Shift Enables Interference-Free Quantification in Complex Matrices
Apixaban-13C,d3 provides a +4 Da mass shift (m/z 464.2 → 447.4 for the labeled IS MRM transition) compared to unlabeled apixaban (m/z 460.2 → 443.2), enabling baseline chromatographic co-elution while maintaining complete mass spectrometric resolution [1]. This dual-labeling approach (¹³C + D3) contrasts with single-isotope alternatives such as apixaban-d3 (m/z 462.2 → 445.4, +3 Da shift) or apixaban-¹³C (m/z 461.2 → 444.2, +1 Da shift), providing greater separation from the analyte's isotopic envelope and reducing the potential for signal cross-talk .
| Evidence Dimension | Mass shift and MRM transitions |
|---|---|
| Target Compound Data | m/z 464.2 → 447.4; +4 Da relative to unlabeled apixaban; exact mass 463.212830 Da |
| Comparator Or Baseline | Unlabeled apixaban: m/z 460.2 → 443.2; apixaban-d3 (single-label): m/z 462.2 → 445.4; apixaban-¹³C (single-label): m/z 461.2 → 444.2 |
| Quantified Difference | Target provides +4 Da mass shift versus unlabeled analyte; dual labeling reduces isotopic cross-talk risk |
| Conditions | Electrospray ionization (ESI) positive mode; triple quadrupole MS; MRM monitoring; LC-MS/MS analysis of human plasma |
Why This Matters
The +4 Da mass separation ensures that the internal standard signal does not overlap with the naturally occurring isotopic contribution from the analyte, a critical requirement for accurate quantification at low ng/mL concentrations in regulated bioanalysis.
- [1] Baig MLA, Ali SA. A Validated LC-MS/MS Method for the Estimation of Apixaban in Human Plasma. J App Pharm Sci. 2017;7(4):44-52. DOI: 10.7324/JAPS.2017.70406 View Source
